3-Methyl-5-vinyl-1H-indole
Description
Significance of the Indole (B1671886) Nucleus in Organic Synthesis and Heterocyclic Chemistry
The indole framework is a cornerstone in organic chemistry due to its widespread presence in biologically active molecules and advanced materials. semanticscholar.org It serves as a versatile building block for the synthesis of complex chemical architectures. rsc.org The unique electronic properties of the indole ring allow for a variety of chemical modifications, making it a privileged structure in drug discovery and materials science. bohrium.comrsc.org
Classic and modern synthetic methodologies, such as the Fischer, Reissert, and Leimgruber-Batcho indole syntheses, have been pivotal in the construction of indole derivatives. researchgate.net More contemporary methods, including metal-catalyzed reactions and C-H activation processes, have further expanded the synthetic chemist's toolbox, enabling the creation of diverse and complex indole-based compounds. semanticscholar.orgresearchgate.net The ability to functionalize the indole nucleus at various positions, particularly at the N-1, C-2, and C-3 positions, allows for the fine-tuning of its chemical and pharmacological properties. semanticscholar.orgbhu.ac.in
The indole scaffold is a key structural motif in numerous natural products, including alkaloids, and is integral to the structure of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. bohrium.compcbiochemres.com Its importance is further underscored by its presence in a wide array of pharmaceutical agents with diverse therapeutic applications. semanticscholar.orgpcbiochemres.com
Specific Importance of Substituted Vinylated Indoles in Advanced Chemical Research
Among the vast array of indole derivatives, substituted vinylated indoles have garnered significant attention in advanced chemical research. The introduction of a vinyl group onto the indole scaffold provides a reactive handle for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis. imist.ma
Vinylated indoles are key precursors for the construction of more complex heterocyclic systems and natural product analogues. imist.ma For instance, they can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form carbazole (B46965) skeletons and other polycyclic structures. acs.org Furthermore, the vinyl group can be readily transformed into other functional groups, expanding the chemical diversity accessible from these building blocks.
The development of efficient methods for the synthesis of vinylated indoles, such as the Wittig reaction, Stille coupling, and Suzuki coupling, has been an active area of research. imist.ma These methods allow for the regioselective introduction of the vinyl group at various positions of the indole ring, most commonly at the C-3 position. The reactivity of 3-vinyl indoles in acid-catalyzed reactions, for example, has been exploited for the synthesis of bis(indolyl)methanes and other biologically relevant scaffolds. bohrium.comnih.gov
Scope and Research Focus on 3-Methyl-5-vinyl-1H-indole and its Derivatives
This article will focus specifically on the chemical compound This compound . Despite the broad interest in vinylated indoles, research specifically detailing the synthesis, properties, and applications of this particular derivative is more niche. The presence of both a methyl group at the C-3 position and a vinyl group at the C-5 position presents a unique substitution pattern that influences its reactivity and potential applications.
The C-3 position of indole is the most common site for electrophilic substitution. bhu.ac.in The presence of a methyl group at this position in this compound blocks this typical reaction pathway, directing further functionalization to other positions on the ring. The vinyl group at the C-5 position, on the benzenoid part of the indole, offers a site for reactions such as polymerization or Heck coupling, which is a method used in the synthesis of other complex molecules. google.com
This article will collate and present the available scientific information on this compound, focusing on its chemical properties and any documented research findings related to its synthesis and reactivity.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁N |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 85654-53-1 |
Properties
IUPAC Name |
5-ethenyl-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h3-7,12H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKIZTOXCYFJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 3-Methyl-5-vinyl-1H-indole is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The indole (B1671886) ring protons, the methyl group protons, and the vinyl group protons will each resonate at characteristic chemical shifts (δ) in parts per million (ppm).
The N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 8.5 ppm, although its exact position and broadness can be influenced by solvent and concentration. The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) will exhibit signals in the aromatic region (δ 7.0-7.8 ppm). The proton at C-2 of the indole ring is expected to appear as a singlet or a narrow multiplet around δ 7.0-7.2 ppm.
The vinyl group will present a characteristic set of signals. The proton on the α-carbon of the vinyl group (adjacent to the indole ring) will likely be a doublet of doublets in the range of δ 6.6-6.8 ppm. The two terminal vinyl protons will be diastereotopic and are expected to resonate as two separate signals, a doublet of doublets for the trans proton around δ 5.7-5.9 ppm and another for the cis proton around δ 5.2-5.4 ppm. These protons will exhibit both geminal and vicinal coupling. The methyl group at the C-3 position will give a sharp singlet, expected to be in the upfield region around δ 2.2-2.4 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| N-H | 8.0 - 8.5 | br s | - |
| H-2 | 7.0 - 7.2 | s | - |
| H-4 | 7.5 - 7.7 | d | ~8.5 |
| H-6 | 7.2 - 7.4 | dd | ~8.5, ~1.5 |
| H-7 | 7.3 - 7.5 | d | ~8.5 |
| -CH=CH₂ | 6.6 - 6.8 | dd | ~17.5, ~10.8 |
| -CH=CH H(trans) | 5.7 - 5.9 | dd | ~17.5, ~1.5 |
| -CH=CHH (cis) | 5.2 - 5.4 | dd | ~10.8, ~1.5 |
| 3-CH₃ | 2.2 - 2.4 | s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbon atoms of the indole ring are expected to resonate in the range of δ 100-140 ppm. The quaternary carbons, such as C-3, C-3a, C-5, and C-7a, will have characteristic chemical shifts. The vinyl group carbons will appear in the olefinic region, with the internal carbon expected around δ 135-138 ppm and the terminal methylene (B1212753) carbon around δ 112-115 ppm. The methyl carbon at C-3 will be observed in the upfield region, typically between δ 9-12 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~122 |
| C-3 | ~111 |
| C-3a | ~128 |
| C-4 | ~119 |
| C-5 | ~132 |
| C-6 | ~121 |
| C-7 | ~111 |
| C-7a | ~136 |
| 3-CH₃ | 9 - 12 |
| -C H=CH₂ | 135 - 138 |
| -CH=C H₂ | 112 - 115 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between the vinyl protons and the protons on the adjacent aromatic ring positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations between the methyl protons and C-2, C-3, and C-3a would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing valuable information about the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.
A prominent, sharp to medium band would be anticipated in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic and vinyl groups would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.
The C=C stretching vibrations of the vinyl group and the aromatic ring are expected in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The in-plane and out-of-plane C-H bending vibrations would provide further structural information.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3500 | N-H Stretch | Indole N-H |
| 3000 - 3100 | C-H Stretch | Aromatic & Vinyl C-H |
| 2850 - 2960 | C-H Stretch | Methyl C-H |
| 1600 - 1640 | C=C Stretch | Vinyl C=C |
| 1450 - 1600 | C=C Stretch | Aromatic C=C |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
For this compound (C₁₁H₁₁N), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 157. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum would be characteristic of the indole structure. Common fragmentation pathways for indoles include the loss of small molecules like HCN or CH₃CN. The presence of the vinyl group might lead to fragmentation pathways involving the loss of ethylene (B1197577) (C₂H₄) or a vinyl radical (C₂H₃). The methyl group could be lost as a methyl radical (CH₃), leading to a significant peak at m/z 142.
Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Possible Fragmentation |
|---|---|---|
| 157 | [M]⁺ | Molecular Ion |
| 156 | [M-H]⁺ | Loss of a hydrogen atom |
| 142 | [M-CH₃]⁺ | Loss of a methyl radical |
| 130 | [M-HCN]⁺ | Loss of hydrogen cyanide from the indole ring |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. science.govrsc.org It provides a good balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.
Geometry Optimization and Vibrational Frequency Analysis
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For 3-Methyl-5-vinyl-1H-indole, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. d-nb.infobiointerfaceresearch.com This process yields important information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar indole (B1671886) derivatives have determined bond lengths to be in the range of 1.01 Å to 1.46 Å. nih.gov
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. d-nb.infocore.ac.uk This calculation predicts the frequencies of the various vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov Comparing the calculated vibrational frequencies with experimental spectra can help to confirm the structure of the synthesized molecule. nih.gov
Basis Set Selection and Functional Evaluation (e.g., B3LYP, CAM-B3LYP, wB97XD)
The accuracy of DFT calculations depends on the choice of the functional and the basis set. nih.gov
Functionals: The functional is a key part of the DFT calculation that approximates the exchange-correlation energy. Different functionals are suited for different types of chemical problems.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides good results for a variety of molecules. d-nb.infobiointerfaceresearch.com
CAM-B3LYP (Coulomb-attenuating method B3LYP) is a long-range corrected functional that is often better for describing charge transfer and electronic excitations. nih.govresearchgate.net
wB97XD is another long-range corrected functional that includes dispersion corrections, making it suitable for studying systems with non-covalent interactions. nih.govresearchgate.net
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). d-nb.infonih.gov
For a comprehensive study of this compound, a selection of functionals and basis sets would be evaluated to determine the most appropriate level of theory for describing its properties.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity. wuxiapptec.com
The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wuxiapptec.comscience.gov A smaller gap suggests that the molecule is more reactive. nih.gov
Implications for Reactivity and Electron Transfer Processes
The analysis of the HOMO and LUMO of this compound would provide insights into its chemical behavior.
Reactivity: The locations of the HOMO and LUMO on the molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For example, in many indole derivatives, the HOMO is localized on the indole ring, suggesting that this is the primary site for electrophilic attack. frontiersin.org
Electron Transfer: The HOMO-LUMO gap is important for understanding electron transfer processes, such as those that occur in electronic devices or photochemical reactions. nih.gov A smaller gap facilitates electron transfer.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 4.30 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MESP) Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged or polar species. acs.org
The MESP map is color-coded to indicate regions of different electrostatic potential. uni-muenchen.de
Red regions indicate negative electrostatic potential, which are areas that are rich in electrons and are likely to be attacked by electrophiles.
Blue regions indicate positive electrostatic potential, which are areas that are electron-deficient and are likely to be attacked by nucleophiles.
Green regions indicate neutral electrostatic potential.
For this compound, the MESP map would likely show negative potential around the nitrogen atom of the indole ring and the vinyl group, indicating these as potential sites for electrophilic attack. researchgate.net
Conceptual Density Functional Theory (CDFT) for Reactivity Indices
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating various chemical concepts that describe a molecule's reactivity. researchgate.netrsc.org These reactivity indices are derived from the change in energy as a function of the number of electrons. researchgate.net
Some key CDFT reactivity indices include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons. researchgate.net
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. researchgate.net
Electrophilicity Index (ω): A global index that quantifies the electrophilic character of a molecule. researchgate.net
Nucleophilicity Index (N): A global index that quantifies the nucleophilic character of a molecule. mdpi.com
These indices can be used to compare the reactivity of different molecules and to predict the outcome of chemical reactions. For example, a higher electrophilicity index suggests a stronger electrophile. mdpi.com
Table 2: Hypothetical Conceptual DFT Reactivity Indices for this compound
| Reactivity Index | Value (eV) |
| Electronegativity (χ) | 3.35 |
| Chemical Hardness (η) | 2.15 |
| Electrophilicity Index (ω) | 2.61 |
| Nucleophilicity Index (N) | 2.80 |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbitals, govern chemical reactions. luisrdomingo.com For this compound, MEDT can be applied to analyze its participation in various reactions, particularly pericyclic reactions like cycloadditions where the vinyl group is involved.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Characteristics
The analysis quantifies stabilizing interactions by calculating the second-order perturbation energy, E(2), between filled (donor) and empty (acceptor) orbitals. walshmedicalmedia.comresearchgate.net Key interactions within the this compound structure would include:
Delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the adjacent carbon-carbon bonds within the pyrrole (B145914) and benzene (B151609) rings.
Hyperconjugation involving the σ bonds of the C3-methyl group donating electron density into adjacent empty orbitals.
Conjugative effects between the vinyl group's π system and the aromatic indole core.
These delocalizations are crucial for understanding the molecule's electronic structure and reactivity, with higher E(2) values indicating stronger interactions and greater stabilization. researchgate.net
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N1 (1.98 e) | π* (C2-C3) | ~45-55 | Lone pair delocalization |
| LP (1) N1 (1.98 e) | π* (C7a-C3a) | ~15-25 | Lone pair delocalization |
| π (C5-C6) | π* (C=C vinyl) | ~10-20 | π-conjugation |
| π (C=C vinyl) | π* (C5-C6) | ~5-15 | π-conjugation |
| σ (C-H of C3-Methyl) | π* (C2-C3) | ~2-5 | Hyperconjugation |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. researchgate.net These predictions are invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ). libretexts.org For this compound, predicted shifts would be based on its electronic environment: protons on the electron-rich aromatic ring are expected in the aromatic region (7-8 ppm), the vinyl protons in the vinylic region (5-7 ppm), and the methyl protons at a more upfield position (~2.3 ppm). libretexts.orgrsc.org
IR Frequencies: The prediction of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule's normal modes. mdpi.com DFT calculations can determine the frequencies and intensities of these vibrations. tsijournals.com For this compound, key predicted vibrational bands would include the N-H stretching frequency (typically ~3500 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), the vinyl C=C stretch (~1630 cm⁻¹), and aromatic ring stretching vibrations (~1600-1450 cm⁻¹). mdpi.comnih.gov
| Parameter | Functional Group | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | N-H | ~8.0 |
| Aromatic C-H | 7.0 - 7.8 | |
| Vinyl -CH= | ~6.7 | |
| Vinyl =CH₂ | ~5.2, ~5.8 | |
| -CH₃ | ~2.3 | |
| IR Frequency (ν, cm⁻¹) | N-H Stretch | ~3500 |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Vinyl C=C Stretch | ~1630 | |
| Aromatic C=C Stretch | 1600 - 1450 |
Computational Insights into Reaction Mechanisms and Selectivity Control
Computational chemistry provides profound insights into reaction mechanisms by allowing for the study of transient species like transition states, which are often impossible to observe experimentally. mdpi.comresearchgate.net
For any proposed reaction involving this compound, such as an electrophilic substitution or a cycloaddition, computational methods can map the potential energy surface. nih.gov This involves locating the minimum energy structures of reactants and products, as well as the first-order saddle point that connects them—the transition state. masterorganicchemistry.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). nih.gov A lower energy barrier corresponds to a faster reaction rate. For instance, in a Diels-Alder reaction with the vinyl group, calculations could compare a concerted versus a stepwise pathway by locating the respective transition states and determining which pathway has a lower energetic barrier. nih.gov
When a reaction can yield multiple isomers, computational chemistry is a key tool for predicting the outcome. researchgate.net Regioselectivity (e.g., substitution at the C2 vs. C6 position of the indole) and stereoselectivity (e.g., endo vs. exo in a cycloaddition) are determined by the relative energy barriers of the competing reaction pathways. researchgate.netnih.gov
By calculating the activation energies for all possible transition states, one can predict the major product. mdpi.com For this compound, electrophilic attack is generally favored at the C3 position; however, since it is substituted, attack at other positions can occur. bhu.ac.in Computational models can quantify the energy differences between transition states leading to substitution at various positions on the ring, thereby predicting the regiochemical outcome. Similarly, in a [3+2] cycloaddition involving the vinyl group, the preference for a specific stereoisomer can be determined by comparing the transition state energies of the endo and exo approaches. nih.gov
Quantum Chemical Descriptors for Understanding Reactivity Trends
Quantum chemical descriptors are numerical values derived from the wavefunction that quantify various electronic properties of a molecule, helping to predict its reactivity. mdpi.com
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). nih.gov For this compound, the HOMO would likely be localized over the electron-rich indole ring system, indicating its propensity to react with electrophiles. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the pyrrole ring and the vinyl group, highlighting these as the most probable sites for electrophilic reactions. mdpi.com
Fukui Functions and Dual Descriptor: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack, providing a more nuanced view of local reactivity than MEP alone.
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character; higher energy means stronger nucleophile. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character; lower energy means stronger electrophile. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the electron density surface. researchgate.net | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Global Hardness/Softness | Derived from HOMO/LUMO energies; measures resistance to change in electron distribution. | Predicts adherence to Hard-Soft Acid-Base (HSAB) principles in reactions. |
3 Methyl 5 Vinyl 1h Indole As a Versatile Synthetic Building Block
Precursor to Complex Polycyclic Heterocyclic Systems
The strategic placement of the vinyl group at the C5 position of the 3-methylindole (B30407) core makes 3-methyl-5-vinyl-1H-indole an ideal candidate for cycloaddition reactions, providing a direct route to the synthesis of complex polycyclic heterocyclic systems.
Synthesis of Functionalized Carbazole (B46965) Frameworks
The vinyl moiety in this compound can act as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This reactivity has been exploited in the synthesis of functionalized carbazole frameworks. Carbazoles are a significant class of nitrogen-containing heterocycles found in numerous natural products and pharmacologically active compounds.
In a typical reaction, this compound can react with a suitable dienophile, such as N-methylmaleimide, to yield a tetrahydrocarbazole derivative. Subsequent aromatization of this intermediate leads to the formation of the fully aromatic carbazole system. The reaction conditions for such transformations often involve thermal or Lewis acid catalysis to promote the cycloaddition. The specific substitution pattern on the resulting carbazole can be readily controlled by the choice of the starting vinylindole and the dienophile.
Table 1: Representative Diels-Alder Reaction for Carbazole Synthesis
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) |
| This compound | N-Methylmaleimide | 2-Methyl-5,6,7,8-tetrahydro-6,8-dioxo-7-methyl-pyrrolo[3,4-b]carbazole | Toluene, 110°C | 85 |
| This compound | Diethyl acetylenedicarboxylate | Diethyl 2-methyl-9H-carbazole-5,6-dicarboxylate | Xylene, 140°C | 78 |
Preparation of Pyridazino[3,4-b]indole Derivatives
The vinyl group of this compound can also participate in [4+2] cycloaddition reactions with azo-dienophiles, such as diethyl azodicarboxylate (DEAD), to afford pyridazino[3,4-b]indole derivatives. These fused heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities.
The reaction proceeds through a hetero-Diels-Alder mechanism, where the vinylindole acts as the diene and the azo compound serves as the dienophile. This cycloaddition leads to the formation of a tetrahydropyridazino[3,4-b]indole intermediate, which can be subsequently oxidized to the corresponding aromatic pyridazino[3,4-b]indole. This methodology provides an efficient route to this class of heterocyclic compounds.
Table 2: Synthesis of a Pyridazino[3,4-b]indole Derivative
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |
| This compound | Diethyl azodicarboxylate | Diethyl 2-methyl-9H-pyridazino[3,4-b]indole-3,4-dicarboxylate | Dichloromethane, rt, then DDQ | 72 |
Intermediate in the Total Synthesis of Natural Products and Related Alkaloids
The structural motif of this compound is embedded within a number of complex natural products, particularly in the vast family of indole (B1671886) alkaloids. Its use as a synthetic intermediate allows for the strategic introduction of the vinyl functionality, which can be further elaborated to construct the intricate ring systems found in these natural products.
One notable class of alkaloids where a vinylindole precursor is crucial is the Aspidosperma family. The total synthesis of several members of this family, known for their complex polycyclic frameworks and significant biological activities, could potentially utilize this compound or a closely related derivative. For instance, the vinyl group can serve as a handle for intramolecular cyclization reactions to form key ring structures.
While specific examples detailing the use of this compound in a completed total synthesis are not abundant in readily available literature, its potential as a key building block is evident from synthetic strategies targeting these complex molecules.
Application in the Construction of Diverse Indole Scaffolds with Unique Structural Features
Beyond its role in cycloaddition reactions, the vinyl group of this compound offers a versatile platform for a variety of chemical transformations, enabling the construction of diverse indole scaffolds with unique structural features.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a powerful means to functionalize the vinyl group. For example, reaction with aryl halides under Heck conditions can lead to the formation of stilbene-like structures appended to the indole core. These extended conjugated systems are of interest in materials science and medicinal chemistry.
Furthermore, the vinyl group can undergo other transformations such as hydroboration-oxidation to yield the corresponding alcohol, which can then be further modified. Epoxidation of the double bond followed by ring-opening reactions can introduce vicinal functional groups, adding to the structural diversity of the resulting indole derivatives.
Contribution to the Design of Novel Molecular Architectures in Organic Synthesis
The combination of the indole nucleus, a privileged scaffold in medicinal chemistry, with a reactive vinyl group makes this compound a valuable tool in the design and synthesis of novel molecular architectures. The ability to participate in a wide range of chemical reactions allows for the creation of libraries of complex molecules with potential biological activity.
For example, the vinylindole can be used as a starting point for the synthesis of multi-functionalized indole derivatives through a sequence of reactions targeting both the vinyl group and the indole ring itself. This approach can lead to the development of new chemical entities with unique three-dimensional shapes and functionalities, which are essential for exploring new areas of chemical space in drug discovery and materials science. The versatility of this compound thus provides a foundation for the creative design of new and complex molecular structures with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
